6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C25H28N6 and its molecular weight is 412.541. The purity is usually 95%.
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Scientific Research Applications
Fascinating Variability in Chemistry and Properties
Research on compounds containing pyridine and benzimidazole derivatives, similar to the query compound, has demonstrated a wide array of applications. These include spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The variability in the chemistry of these compounds suggests potential areas of investigation for novel analogues, including the query compound (Boča, Jameson, & Linert, 2011).
Optoelectronic Material Applications
Quinazolines and pyrimidines, which share structural similarities with the query compound, have been extensively researched for their applications in optoelectronic materials. Incorporation into π-extended conjugated systems has shown great value for novel optoelectronic materials, including organic light-emitting diodes and photosensitizers for dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Potential for Central Nervous System (CNS) Acting Drugs
Functional chemical groups within heterocycles, including pyrimidines and pyrazoles, have been identified as potential leads for the synthesis of compounds with CNS activity. This suggests that the query compound, with its pyrazolo[3,4-d]pyrimidine core, may have applications in the development of CNS therapeutics (Saganuwan, 2017).
Applications in Cancer Treatment
Pyrrolobenzimidazoles, sharing a similar heterocyclic core with the query compound, have been discussed for their design, chemistry, and antitumor activity. This highlights the potential application of such compounds in cancer treatment, suggesting areas of interest for the development of novel therapeutics (Skibo, 1998).
Insight on Synthetic and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine scaffolds have been highlighted for their broad range of medicinal properties, including anticancer and anti-inflammatory activities. This underlines the synthetic and medicinal versatility of pyrazolo[3,4-d]pyrimidin-4-amines, potentially applicable to the query compound (Cherukupalli et al., 2017).
Future Directions
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-18-7-6-10-21(15-18)27-23-22-17-26-30(2)24(22)29-25(28-23)31-13-11-20(12-14-31)16-19-8-4-3-5-9-19/h3-10,15,17,20H,11-14,16H2,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXKHRBEKKGEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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